Ethyl 5-acetyl-2-{[(4-iodophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[2-(4-IODOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 5-ACETYL-2-[2-(4-IODOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of appropriate starting materials under specific reaction conditions, such as the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Chemical Reactions Analysis
ETHYL 5-ACETYL-2-[2-(4-IODOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halides or amines.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(4-IODOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: These compounds are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-IODOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
ETHYL 5-ACETYL-2-[2-(4-IODOPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of thiophene derivatives .
Properties
Molecular Formula |
C18H18INO5S |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(4-iodophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H18INO5S/c1-4-24-18(23)15-10(2)16(11(3)21)26-17(15)20-14(22)9-25-13-7-5-12(19)6-8-13/h5-8H,4,9H2,1-3H3,(H,20,22) |
InChI Key |
DAHFOZPNYSXSIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)I |
Origin of Product |
United States |
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